molecular formula C21H18ClN5O3 B2849873 N-(5-chloro-2,4-dimethoxyphenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1798541-78-2

N-(5-chloro-2,4-dimethoxyphenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2849873
CAS No.: 1798541-78-2
M. Wt: 423.86
InChI Key: FDRCJZJSEKGEKE-UHFFFAOYSA-N
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Description

N-(5-chloro-2,4-dimethoxyphenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, a pyrrole moiety, and a chlorinated dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Introduction of the Pyrrole Moiety: The pyrrole group can be introduced through a condensation reaction involving a suitable pyrrole precursor.

    Attachment of the Chlorinated Dimethoxyphenyl Group: This step often involves a nucleophilic substitution reaction where the chlorinated dimethoxyphenyl group is attached to the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2,4-dimethoxyphenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorinated phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-(5-chloro-2,4-dimethoxyphenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Research: It is used in studies involving cell signaling pathways and molecular interactions.

    Materials Science: The compound’s unique structure makes it a candidate for developing novel materials with specific electronic or optical properties.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2,4-dimethoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide
  • N-(5-chloro-2,4-dimethoxyphenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylate

Uniqueness

Compared to similar compounds, N-(5-chloro-2,4-dimethoxyphenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide stands out due to the presence of the pyrrole moiety, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a more potent candidate in various applications.

Properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-1-phenyl-5-pyrrol-1-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O3/c1-29-17-13-18(30-2)16(12-15(17)22)23-20(28)19-21(26-10-6-7-11-26)27(25-24-19)14-8-4-3-5-9-14/h3-13H,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDRCJZJSEKGEKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)N4C=CC=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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